molecular formula C15H17ClN2O3 B13555392 Tert-butyl ((5-chloro-8-hydroxyquinolin-7-yl)methyl)carbamate

Tert-butyl ((5-chloro-8-hydroxyquinolin-7-yl)methyl)carbamate

Cat. No.: B13555392
M. Wt: 308.76 g/mol
InChI Key: ILPLBKDMBJUUFV-UHFFFAOYSA-N
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Description

tert-Butyl N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]carbamate: is a chemical compound that features a quinoline core substituted with a chloro and hydroxy group, and a carbamate group attached to a tert-butyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]carbamate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Substituents: The chloro and hydroxy groups are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while hydroxylation can be done using hydroxylating agents such as hydrogen peroxide.

    Carbamate Formation: The final step involves the formation of the carbamate group. This can be achieved by reacting the quinoline derivative with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of tert-butyl N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]carbamate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: The chloro group can be substituted by nucleophiles, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. The presence of the quinoline core, which is known for its biological activity, makes it a promising candidate for drug development.

Industry

In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its ability to undergo various chemical reactions makes it useful in creating materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]carbamate involves its interaction with biological targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of microorganisms or cancer cells. The carbamate group can also interact with proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]carbamate: can be compared with other quinoline derivatives such as chloroquine and hydroxychloroquine, which are known for their antimalarial activity.

    Carbamate derivatives: like carbaryl and aldicarb, which are used as insecticides, can also be compared in terms of their chemical reactivity and biological activity.

Uniqueness

The unique combination of the quinoline core with the carbamate group in tert-butyl N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]carbamate provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H17ClN2O3

Molecular Weight

308.76 g/mol

IUPAC Name

tert-butyl N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]carbamate

InChI

InChI=1S/C15H17ClN2O3/c1-15(2,3)21-14(20)18-8-9-7-11(16)10-5-4-6-17-12(10)13(9)19/h4-7,19H,8H2,1-3H3,(H,18,20)

InChI Key

ILPLBKDMBJUUFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C2C=CC=NC2=C1O)Cl

Origin of Product

United States

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